molecular formula C8H9NO2S B13008998 2-Methyl-6-(methylthio)nicotinic acid

2-Methyl-6-(methylthio)nicotinic acid

Cat. No.: B13008998
M. Wt: 183.23 g/mol
InChI Key: HUYBFOHLVMQBPF-UHFFFAOYSA-N
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Description

2-Methyl-6-(methylthio)nicotinic acid is an organic compound with the molecular formula C8H9NO2S It belongs to the class of nicotinic acids, which are derivatives of pyridine This compound is characterized by the presence of a methyl group at the second position and a methylthio group at the sixth position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(methylthio)nicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methyl-6-chloronicotinic acid.

    Substitution Reaction: The chlorine atom in 2-methyl-6-chloronicotinic acid is substituted with a methylthio group using sodium methylthiolate (CH3SNa) as the nucleophile.

    Reaction Conditions: This substitution reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 100-120°C) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(methylthio)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2 or m-CPBA in an organic solvent like dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures (0-5°C).

    Substitution: Sodium methylthiolate (CH3SNa) in DMSO at elevated temperatures (100-120°C).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: 2-Methyl-6-(methylthio)nicotinol.

    Substitution: Various substituted nicotinic acids depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-(methylthio)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.

    Medicine: Research into its potential therapeutic effects, particularly in the modulation of nicotinic receptors, is ongoing.

    Industry: It can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(methylthio)nicotinic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the methylthio group can influence the binding affinity and specificity of the compound towards these targets. For example, it may act as an inhibitor of certain enzymes by mimicking the natural substrate and blocking the active site.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-chloronicotinic acid: Similar structure but with a chlorine atom instead of a methylthio group.

    6-Methylnicotinic acid: Lacks the methylthio group, affecting its chemical reactivity and biological activity.

    2-Methyl-6-(trifluoromethyl)nicotinic acid: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity.

Uniqueness

2-Methyl-6-(methylthio)nicotinic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can participate in specific interactions and reactions that are not possible with other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-methyl-6-methylsulfanylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H9NO2S/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4H,1-2H3,(H,10,11)

InChI Key

HUYBFOHLVMQBPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC)C(=O)O

Origin of Product

United States

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